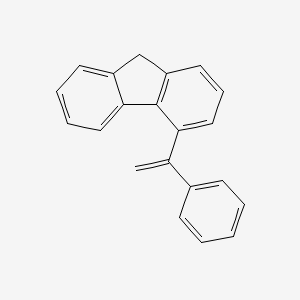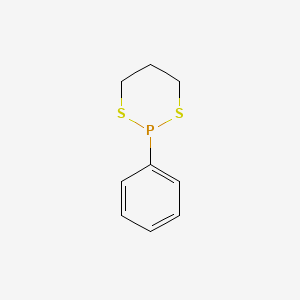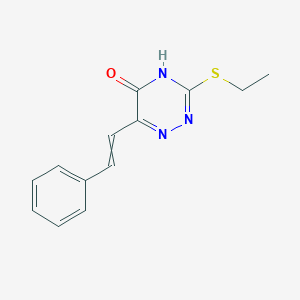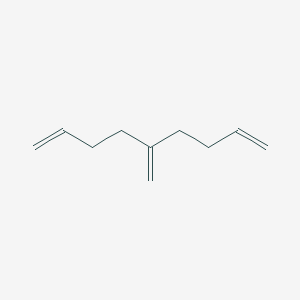
2,4',5-Trichloro-3'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C13H9Cl3. It is a derivative of biphenyl, where three chlorine atoms and one methyl group are substituted at specific positions on the biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of 3’-methyl-1,1’-biphenyl. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of chlorinating agents like sulfuryl chloride or thionyl chloride. These methods can offer better control over the reaction conditions and yield higher purity products. The process typically involves multiple steps, including purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated biphenyl oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce less chlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives .
Aplicaciones Científicas De Investigación
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Mecanismo De Acción
The mechanism of action of 2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the induction of various enzymes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species (ROS) and other metabolites that may cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
2,4’,5-Trichlorobiphenyl: Similar in structure but lacks the methyl group.
2,3’,5-Trichlorobiphenyl: Differently substituted chlorinated biphenyl.
2,2’,5-Trichlorobiphenyl: Another chlorinated biphenyl with different substitution patterns.
Uniqueness
2,4’,5-Trichloro-3’-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect its interaction with enzymes and receptors, making it a valuable compound for studying the effects of structural variations on the behavior of chlorinated biphenyls .
Propiedades
Número CAS |
59403-62-2 |
|---|---|
Fórmula molecular |
C13H9Cl3 |
Peso molecular |
271.6 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(4-chloro-3-methylphenyl)benzene |
InChI |
InChI=1S/C13H9Cl3/c1-8-6-9(2-4-12(8)15)11-7-10(14)3-5-13(11)16/h2-7H,1H3 |
Clave InChI |
UWMMHFVWBNDGSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)

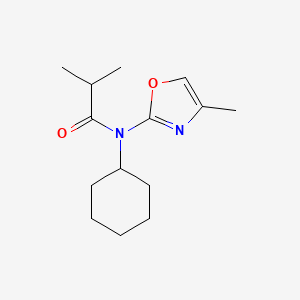
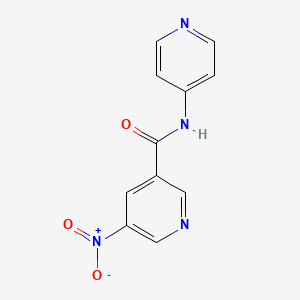
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
![3-[3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14620739.png)
